"Methyl 2-[1-(bromomethyl)cyclopropyl]acetate" chemical properties
"Methyl 2-[1-(bromomethyl)cyclopropyl]acetate" chemical properties
An In-depth Technical Guide to Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Abstract
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Characterized by a strained cyclopropyl ring, a reactive primary alkyl bromide, and a methyl ester, this molecule offers a unique combination of structural rigidity and synthetic versatility. Its classification as a "Protein Degrader Building Block" underscores its contemporary relevance in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's fundamental properties are critical for its effective use in research and development. Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is a synthetically accessible intermediate that serves as a valuable tool for introducing the cyclopropylmethyl moiety into more complex molecular architectures.
The key identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 2-[1-(bromomethyl)cyclopropyl]acetate | [1] |
| CAS Number | 855473-50-6 | [1] |
| Molecular Formula | C₇H₁₁BrO₂ | [1][2] |
| Molecular Weight | 207.07 g/mol | [2] |
| Appearance | Light yellow to yellow liquid | [2] |
| Boiling Point | 211 °C | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature for short-term; Freezer (-20°C) under inert atmosphere for long-term stability | [1][3] |
| Key Synonyms | (1-Bromomethyl-cyclopropyl)-acetic acid methyl ester; Cyclopropaneacetic acid, 1-(bromomethyl)-, methyl ester | [2] |
Insight into Storage Discrepancy: The variance in storage recommendations—room temperature versus freezer—likely reflects differing considerations for short-term shipping and long-term archival.[1][3] As a reactive alkylating agent, long-term storage at -20°C under an inert atmosphere is the authoritative recommendation to prevent gradual degradation via hydrolysis or other side reactions, ensuring the compound's integrity for sensitive downstream applications.[3]
Synthesis and Mechanistic Insights
The practical utility of a building block is intrinsically linked to its accessibility. A common and efficient synthesis of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate proceeds from its corresponding primary alcohol, (1-hydroxymethyl-cyclopropyl)-acetic acid methyl ester.
A validated method involves the use of phosphorus tribromide (PBr₃), a classic and reliable reagent for converting primary and secondary alcohols to the corresponding alkyl bromides with high fidelity.[2]
Causality Behind Experimental Choices:
-
Reagent: Phosphorus tribromide is selected for its high efficiency in converting primary alcohols to bromides via an Sₙ2 mechanism. The reaction is typically clean with manageable byproducts.
-
Solvent: Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and effectively solubilizes the starting material and reagents. Its low boiling point also facilitates easy removal during workup.
-
Temperature Control: The initial reaction is conducted at 0-10°C. This is a critical control point, as the reaction between PBr₃ and the alcohol is exothermic. Cooling prevents potential side reactions and ensures selectivity.
-
Workup: The reaction is quenched with an aqueous sodium carbonate solution. This serves a dual purpose: it neutralizes the acidic byproducts of the reaction (phosphorous acid) and removes any unreacted PBr₃.
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for Methyl 2-[1-(bromomethyl)cyclopropyl]acetate.
Detailed Experimental Protocol
The following protocol is adapted from patent literature, providing a self-validating system for laboratory synthesis.[2]
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Preparation: Dissolve the starting alcohol, (1-hydroxymethyl-cyclopropyl)-acetic acid methyl ester (0.5 mol), in 500 mL of dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution to between 0°C and 10°C using an ice bath.
-
Reagent Addition: Prepare a solution of phosphorus tribromide (0.17 mol) in dichloromethane. Add this solution dropwise to the cooled alcohol solution, ensuring the internal temperature is maintained between 0°C and 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1.5 to 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, cool the solution back down to 0-10°C. Carefully add a 20% aqueous sodium carbonate solution dropwise to neutralize the mixture until the pH value is between 7.5 and 8.5.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Collect the organic (dichloromethane) layer. Extract the aqueous layer twice more with fresh dichloromethane. Combine all organic layers.
-
Purification: Concentrate the combined organic layers under reduced pressure to yield the crude product, which can be further purified if necessary. The reported yield for this procedure is 96.0%.[2]
Chemical Reactivity and Synthetic Utility
The synthetic value of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate stems from its bifunctional nature. The primary alkyl bromide is a potent electrophile, while the ester group offers a handle for further modification.
Nucleophilic Substitution (Sₙ2 Reaction)
The cornerstone of this compound's reactivity is the bromomethyl group. As a primary alkyl halide, it is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles.
Mechanistic Rationale: The carbon atom bonded to the bromine is sterically unhindered, providing a clear path for backside attack by a nucleophile. This allows for the efficient formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include amines, thiols, and alkoxides.[4]
Caption: Generalized Sₙ2 reaction pathway.
Application as a Protein Degrader Building Block
The classification of this compound as a "Protein Degrader Building Block" is highly significant for drug discovery professionals.[1] This points to its use in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[5][6]
A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6][7] Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is an ideal precursor for a rigid linker component. The bromomethyl group can be reacted with a nucleophilic handle on an E3 ligase ligand (e.g., an amine on a derivative of thalidomide or VHL ligand), while the ester can be hydrolyzed to a carboxylic acid to connect to the POI ligand.[8]
The Role of the Cyclopropyl Group in Drug Discovery
The cyclopropyl moiety is not merely a spacer; it is a strategic element in modern medicinal chemistry. Its incorporation into drug candidates, facilitated by building blocks like the topic compound, confers several advantageous properties:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][9] This can increase a drug's half-life and bioavailability.
-
Structural Rigidity: The strained, rigid nature of the ring restricts the conformational flexibility of the molecule.[4][10] This can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the intended biological target.[11]
-
Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties like lipophilicity and membrane permeability, which are critical for a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[12]
Analytical and Spectroscopic Characterization
While specific spectra are proprietary, the structure of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate allows for a confident prediction of its key NMR signals. Access to such data is often available from commercial suppliers.[3][13]
-
¹H NMR Spectroscopy (Expected Signals):
-
~3.7 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).
-
~3.4 ppm (singlet, 2H): Protons of the bromomethyl group (-CH₂Br).
-
~2.5 ppm (singlet, 2H): Protons of the acetate methylene group (-CH₂CO₂Me).
-
0.6-1.0 ppm (multiplets, 4H): Diastereotopic protons of the cyclopropyl ring, typically appearing as two distinct sets of signals.
-
-
¹³C NMR Spectroscopy (Expected Signals):
-
~173 ppm: Carbonyl carbon of the ester (C=O).
-
~52 ppm: Methyl carbon of the ester (-OCH₃).
-
~38 ppm: Methylene carbon of the acetate group (-CH₂CO₂Me).
-
~35 ppm: Bromomethyl carbon (-CH₂Br).
-
~20 ppm: Quaternary carbon of the cyclopropyl ring.
-
~15 ppm: Methylene carbons of the cyclopropyl ring (-CH₂-).
-
Safety and Handling
-
Hazard Class: Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is an alkylating agent and should be handled with appropriate care. It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed and cause skin and eye irritation.[2]
-
Handling: Use in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
This compound is intended for professional research and industrial use only and is not for medical or consumer applications.[1]
Conclusion
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is a strategically important building block for advanced organic synthesis and pharmaceutical research. Its well-defined reactivity, centered on the Sₙ2-susceptible bromomethyl group, combined with the beneficial properties imparted by the rigid cyclopropyl core, makes it a valuable tool. Its role in constructing linkers for targeted protein degraders places it at the forefront of modern drug discovery, enabling researchers to access novel therapeutic modalities and address previously "undruggable" targets.
References
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Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link].
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Hypha Discovery. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link].
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ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available at: [Link].
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PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016 Oct 13;59(19):8712-8756. Available at: [Link].
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Available at: [Link].
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031246). Available at: [Link].
-
PubChem. [1-(Bromomethyl)cyclopropyl]methyl acetate. Available at: [Link].
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Gholizadeh, S., Safa, K. D., & Noroozi Pesyan, N. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society. Available at: [Link].
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Active Biopharma. Methyl 2-(1-(broMoMethyl)cyclopropyl) acetate. Available at: [Link].
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Bio-Techne. Degrader Building Blocks | LYTAC & PROTAC Degraders. Available at: [Link].
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Chemsrc. CAS#:855473-50-6 | Methyl 2-(1-(bromomethyl)cyclopropyl) acetate. Available at: [Link].
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